molecular formula C7H13N3O B1286956 5-(2,2-Dimethylpropyl)-1,3,4-oxadiazol-2-amine CAS No. 1016513-12-4

5-(2,2-Dimethylpropyl)-1,3,4-oxadiazol-2-amine

Cat. No. B1286956
M. Wt: 155.2 g/mol
InChI Key: ZMJAXKZCBXJOSA-UHFFFAOYSA-N
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Description

The compound "5-(2,2-Dimethylpropyl)-1,3,4-oxadiazol-2-amine" is a derivative of the 1,3,4-oxadiazole class, which is known for its diverse pharmacological activities. The oxadiazole nucleus is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. This class of compounds has been extensively studied due to their potential as therapeutic agents, including anticancer properties .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives can be achieved through various methods. For instance, the reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines under different conditions can yield 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles . Another approach involves the microwave irradiation of certain intermediates in the presence of chloroacetyl chloride and phosphoryl oxychloride, leading to cyclized key intermediates that can be further treated with primary or secondary amines to obtain the desired amine derivatives . Additionally, a novel one-pot, four-component condensation reaction has been developed to synthesize 2,5-disubstituted 1,3,4-oxadiazole derivatives efficiently .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives can be characterized using various spectroscopic techniques such as NMR, MS, and IR spectroscopy . X-ray crystallography can also be employed to determine the crystal structure of these compounds, as seen in the synthesis of an energetic material precursor where the compound crystallized in the orthorhombic space group .

Chemical Reactions Analysis

1,3,4-Oxadiazole derivatives can undergo a range of chemical reactions. For example, the Paal–Knorr reaction was used to selectively produce 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine . Other transformations, such as the Curtius rearrangement, have been applied to synthesize sulfonamides and urea derivatives containing isoxazole fragments .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives can vary widely depending on the substituents attached to the core structure. These properties can be studied using techniques like DSC and X-ray crystallography, which provide insights into the thermal behavior and crystal packing of the compounds . The intermolecular hydrogen bonds and π-interactions play a significant role in the stability and reactivity of these molecules .

Scientific Research Applications

Anticancer Activity

Oxadiazole derivatives have been synthesized and screened for anticancer activity against various cancer cell lines. For instance, a study reports the synthesis of novel oxadiazole analogues exhibiting significant anticancer activity, particularly effective against melanoma, leukemia, breast cancer, and colon cancer cell lines (Ahsan et al., 2014). Another research found specific oxadiazole derivatives displaying optimum antiproliferative activity against prostate cancer, colorectal cancer, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cell lines (Al-Wahaibi et al., 2021).

Antimicrobial and Anti-HIV-1 Activity

Compounds containing the oxadiazole moiety have shown promising antimicrobial and anti-HIV-1 activities. A study highlighted the synthesis of oxadiazole derivatives with significant in vitro activities against Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Some compounds demonstrated potent activity against HIV-1, showcasing the therapeutic potential of oxadiazole derivatives in infectious diseases (El-Emam et al., 2004).

Electronic Structure and Material Applications

Oxadiazole compounds have been studied for their electronic structure and potential applications in material science. Research on new aryl- and alkyl-substituted 1,3,4-oxadiazole-2-thione derivatives provides insights into their molecular orbital calculations, indicating electron delocalization that could be relevant for electronic material applications (Aydogan et al., 2002). Another study explored the morphology control of oxadiazole compounds by introducing amine moieties, finding that these modifications affect the phase structure of oxadiazole derivatives, which is crucial for developing photo- and electro-active materials (Mochizuki et al., 2005).

Synthesis and Structural Studies

The synthesis of oxadiazole derivatives and their structural analysis remain a significant area of research. Studies report on the synthesis techniques and reactions of oxadiazole compounds, providing a foundation for exploring their chemical properties and potential applications in various scientific fields (Patel et al., 2010).

Safety And Hazards

This involves the study of the compound’s toxicity, environmental impact, handling precautions, etc.


Future Directions

This could involve potential applications of the compound, areas of research that could be pursued, etc.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information might not be available. If you have a specific compound or class of compounds you’re interested in, I might be able to provide more detailed information.


properties

IUPAC Name

5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-7(2,3)4-5-9-10-6(8)11-5/h4H2,1-3H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJAXKZCBXJOSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=NN=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602696
Record name 5-(2,2-Dimethylpropyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,2-Dimethylpropyl)-1,3,4-oxadiazol-2-amine

CAS RN

1016513-12-4
Record name 5-(2,2-Dimethylpropyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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